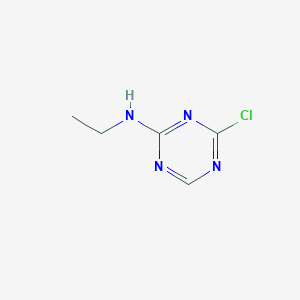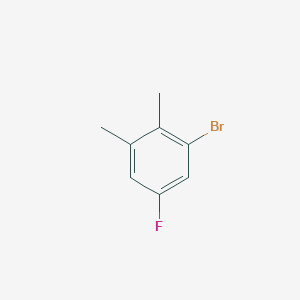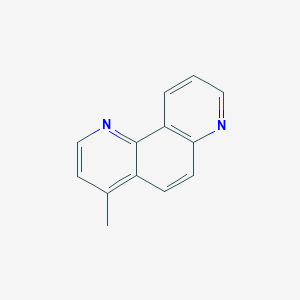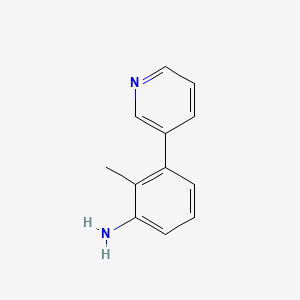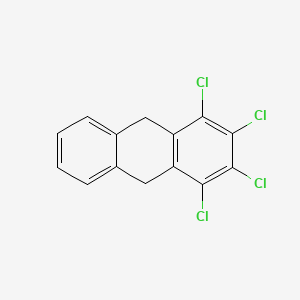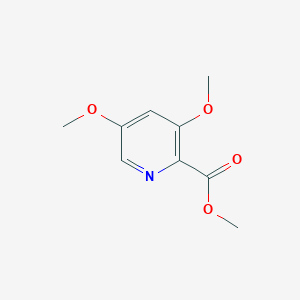
Methyl3,5-dimethoxypicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5-dimethoxypicolinate is an organic compound with the molecular formula C9H11NO4 It is a derivative of picolinic acid, where the hydrogen atoms on the 3rd and 5th positions of the pyridine ring are replaced by methoxy groups, and the carboxylic acid group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dimethoxypicolinate typically involves the esterification of 3,5-dimethoxypicolinic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3,5-dimethoxypicolinic acid+methanolacid catalystmethyl 3,5-dimethoxypicolinate+water
Industrial Production Methods
In an industrial setting, the production of methyl 3,5-dimethoxypicolinate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Methyl 3,5-dimethoxypicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3,5-dimethoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 3,5-dimethoxypicolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3,5-dimethoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 3,5-dimethoxypicolinate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds. The methoxy groups can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with an additional methoxy group on the benzene ring.
Methyl 3,5-dimethoxybenzoate: Lacks the nitrogen atom present in the pyridine ring of methyl 3,5-dimethoxypicolinate.
Methyl 3,5-dimethoxyphenylacetate: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
Methyl 3,5-dimethoxypicolinate is unique due to the presence of both methoxy groups and a pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
methyl 3,5-dimethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-12-6-4-7(13-2)8(10-5-6)9(11)14-3/h4-5H,1-3H3 |
InChI 键 |
CINJEEGOXJWNCG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
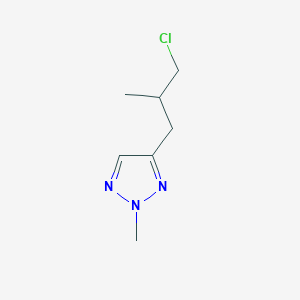

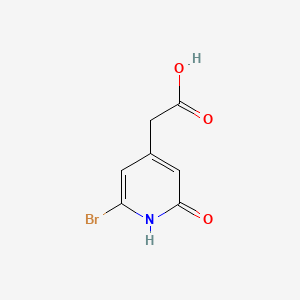
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

